molecular formula C15H18ClF3N2O B4775795 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea

Numéro de catalogue B4775795
Poids moléculaire: 334.76 g/mol
Clé InChI: DYETXOPGRYIECE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea, also known as DCC-2036, is a small molecule inhibitor that targets BCR-ABL1 kinase activity. This molecule has been developed as a potential treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Mécanisme D'action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea involves the inhibition of BCR-ABL1 kinase activity. BCR-ABL1 is a fusion protein that is formed as a result of the Philadelphia chromosome translocation, which is found in over 90% of CML cases and in some cases of ALL. BCR-ABL1 kinase activity is a key driver of CML and ALL, and inhibition of this activity can lead to tumor regression. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a promising treatment for CML and ALL.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea are primarily related to its inhibition of BCR-ABL1 kinase activity. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can inhibit the proliferation of CML and ALL cells, induce apoptosis, and reduce the expression of BCR-ABL1 downstream targets. In vivo studies have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can reduce tumor burden and prolong survival in mouse models of CML and ALL. These effects are likely due to the inhibition of BCR-ABL1 kinase activity, which is a key driver of these diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its potency and specificity for BCR-ABL1 kinase activity. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a valuable tool for studying the role of this kinase in CML and ALL. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a specific inhibitor of BCR-ABL1 kinase activity, which reduces the likelihood of off-target effects.
The limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its cost and availability. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a relatively expensive compound, which can limit its use in some lab settings. In addition, the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is complex and requires specialized equipment and expertise, which can limit its availability.

Orientations Futures

There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea. One potential direction is the development of combination therapies that include N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea and other targeted therapies for CML and ALL. Another potential direction is the study of the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea treatment, including the potential for resistance and the development of secondary malignancies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in humans is an important future direction for the development of this molecule as a clinical treatment for CML and ALL.
Conclusion:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a small molecule inhibitor that targets BCR-ABL1 kinase activity and has been developed as a potential treatment for CML and ALL. The synthesis of this molecule involves a series of chemical reactions that have been optimized to yield a high purity compound suitable for scientific research. In vitro and in vivo studies have demonstrated the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL, and future directions for the study of this molecule include the development of combination therapies, the study of long-term effects, and the study of pharmacokinetics and pharmacodynamics in humans.

Applications De Recherche Scientifique

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been extensively studied in scientific research for its potential as a treatment for CML and ALL. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a potent inhibitor of BCR-ABL1 kinase activity, which is a key driver of CML and ALL. In vivo studies using mouse models of CML and ALL have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can effectively reduce tumor burden and prolong survival. These studies have provided strong evidence for the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL.

Propriétés

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O/c16-12-8-7-10(15(17,18)19)9-13(12)21-14(22)20-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYETXOPGRYIECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.